molecular formula C9H8ClN B2985765 5-(Chloromethyl)-2-methylbenzonitrile CAS No. 188984-17-0; 874-86-2

5-(Chloromethyl)-2-methylbenzonitrile

Cat. No.: B2985765
CAS No.: 188984-17-0; 874-86-2
M. Wt: 165.62
InChI Key: JNWIAEOOGOGDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-2-methylbenzonitrile (hypothetical structure: C₉H₈ClN) is a substituted benzonitrile derivative featuring a chloromethyl (-CH₂Cl) group at the 5-position and a methyl (-CH₃) group at the 2-position of the aromatic ring. While direct data on this compound are absent in the provided evidence, its structural analogs and related benzonitrile derivatives are well-documented. Such compounds are typically employed as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactive chloromethyl and nitrile groups .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWIAEOOGOGDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 5-(Chloromethyl)-2-methylbenzonitrile with key analogs based on substituent positions, physical properties, and reactivity:

Table 1: Comparative Analysis of Benzonitrile Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Key Applications/Reactivity
This compound* N/A C₉H₈ClN 165.62 5-CH₂Cl, 2-CH₃ N/A Synthetic intermediate (hypothetical)
5-Chloro-2-methylbenzonitrile 50712-70-4 C₈H₆ClN 151.59 5-Cl, 2-CH₃ N/A Pharmaceutical intermediates
2-Chloro-5-methylbenzonitrile 4387-32-0 C₈H₆ClN 151.59 2-Cl, 5-CH₃ N/A Agrochemical synthesis
5-(Chloromethyl)-2-methoxybenzonitrile 109418-87-3 C₉H₈ClNO 181.62 5-CH₂Cl, 2-OCH₃ N/A Reactive intermediate; hazardous (H314: skin corrosion)
5-Bromo-2-hydroxybenzonitrile N/A C₇H₄BrNO 214.02 5-Br, 2-OH N/A Antiretroviral drug precursor

*Hypothetical compound inferred from structural analogs.

Key Comparisons:

Substituent Effects on Reactivity: Chloromethyl (-CH₂Cl) vs. Chloro (-Cl): The chloromethyl group in this compound enhances electrophilicity compared to 5-Chloro-2-methylbenzonitrile, making it more reactive in nucleophilic substitution reactions. This property is critical in constructing complex molecules like benzimidazoles or oxadiazoles . Methyl (-CH₃) vs. Methoxy (-OCH₃): The methyl group at the 2-position (vs.

Physical Properties :

  • Molecular weight differences reflect substituent contributions: Chloromethyl adds ~14.01 g/mol compared to chloro, while methoxy adds ~16.02 g/mol compared to methyl .
  • Crystallinity and hydrogen bonding (e.g., in 5-Bromo-2-hydroxybenzonitrile) are influenced by polar groups like -OH, which form intermolecular O–H⋯N interactions (O⋯N distance: ~2.81 Å) .

Safety and Handling :

  • Compounds with chloromethyl groups (e.g., 5-(Chloromethyl)-2-methoxybenzonitrile) often exhibit higher hazards, including skin corrosion (H314) and acute toxicity (H302, H312) . In contrast, simple chloro or methyl derivatives (e.g., 5-Chloro-2-methylbenzonitrile) are generally safer to handle .

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